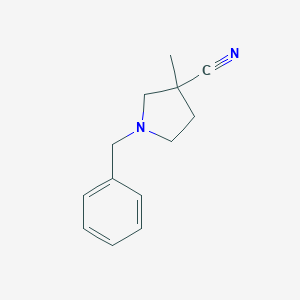

1,2-二乙基-3-羟基吡啶-4-酮

描述

Synthesis Analysis

The synthesis of hydroxypyridinones, including 1,2-diethyl-3-hydroxypyridin-4-one, involves strategies aimed at improving their physico-chemical and pharmacokinetic properties for efficient metal chelation, particularly with aluminum and iron. Bidentate and hexadentate hydroxypyridinones have been developed, with a focus on enhancing their metal binding interactions and lipo-hydrophilic character through various synthetic pathways (Santos, 2002).

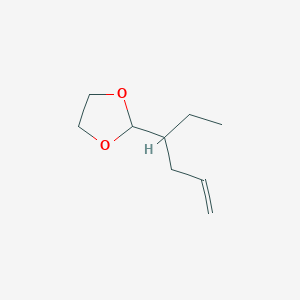

Molecular Structure Analysis

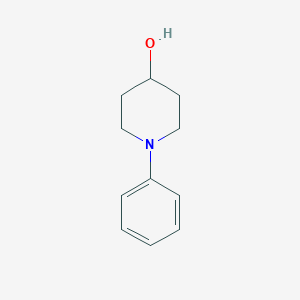

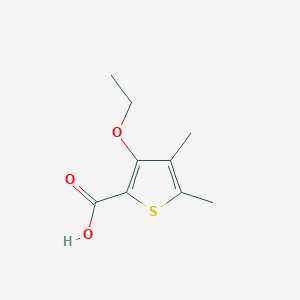

The structure of hydroxypyridinones is critical to their chelating ability and biological activity. The 3-hydroxy-4-pyridinone core is particularly effective in binding metal ions, offering a framework for the development of orally active chelators. The hexadentate hydroxypyridinones, despite being a more recent development, show higher affinity for metal ions under physiological conditions than their bidentate counterparts due to their structural attributes (Santos, 2002).

Chemical Reactions and Properties

Hydroxypyridinones undergo various chemical reactions that enhance their chelating properties and biological activities. These reactions include complexation with metals, which is fundamental to their application in chelation therapy. The chemical reactivity of these compounds facilitates their interaction with metal ions, leading to the formation of stable complexes (Santos, 2002).

Physical Properties Analysis

The physical properties of hydroxypyridinones, such as solubility and stability, are crucial for their practical applications. The lipo-hydrophilic balance of these compounds suggests their suitability as chelators, with implications for their formulation and delivery in medical applications (Santos, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of hydroxypyridinones are influenced by their structure. The presence of the 3-hydroxy-4-pyridinone moiety enhances their ability to act as efficient chelators. These properties are pivotal in the design and development of hydroxypyridinone-based therapeutics (Santos, 2002).

科学研究应用

铁螯合在医学应用中的作用:

- 已经发现,3-羟基吡啶-4-酮的衍生物,如1,2-二乙基-3-羟基吡啶-4-酮,是有效的口服铁螯合剂,可能有助于促进铁在地中海贫血等铁过载疾病中的排泄。这些化合物显示出在体内降低铁水平的潜力,特别是在肝脏和心脏细胞中,同时还能减少铁诱导的脂质过氧化(Liu et al., 1999; Zevin et al., 1992; Hershko et al., 1991)。

抗疟疾应用:

- 将碱性氮中心引入3-羟基吡啶-4-酮中可以增强其抗疟疾活性,表明在治疗疟疾方面具有潜在用途,特别是与地中海贫血相关的铁过载(Dehkordi, Liu, & Hider, 2008)。

药代动力学和脑透过性:

- 研究表明,包括1,2-二乙基-3-羟基吡啶-4-酮在内的某些双齿3-羟基吡啶-4-酮螯合剂可以进入大脑,表明在治疗金属诱导的疾病和中枢神经系统损伤方面具有潜在应用。它们的药代动力学包括良好的吸收和快速排泄(Fredenburg et al., 1996; Fredenburg et al., 1993)。

抗菌特性:

- 像1,2-二乙基-3-羟基吡啶-4-酮这样的铁螯合剂已被证明可以抑制革兰氏阳性和革兰氏阴性细菌的生长,这对于治疗外部感染如伤口可能是有益的(Qiu et al., 2011)。

代谢和铁络合:

- 在肝脏中代谢1,2-二乙基-3-羟基吡啶-4-酮会产生在铁排泄中起重要作用的代谢物。它还在生理条件下与铁形成稳定的络合物,这对于其作为螯合剂的有效性至关重要(Lu et al., 2000; El-Jammal et al., 1994)。

测量的分析方法:

- 已开发了用于测量人类血浆和大鼠血液中1,2-二乙基-3-羟基吡啶-4-酮的高效液相色谱(HPLC)方法,这对于监测其在治疗应用中的浓度至关重要(Klein et al., 1991; Epemolu et al., 1992)。

作用机制

Target of Action

1,2-Diethyl-3-hydroxypyridin-4-one, also known as CP94, is a member of the hydroxypyridinone (HOPO) family of chelators . Its primary targets are various metal ions, with a high binding affinity towards iron (III) . These metal ions play crucial roles in numerous biological processes, and their dysregulation can lead to various health issues.

Mode of Action

CP94 interacts with its targets by chelating them, forming stable complexes . This chelation process can influence the bioavailability of the targeted metal ions, affecting their roles in various biological processes. For instance, by chelating iron (III), CP94 can affect iron-dependent processes such as the conversion of protoporphyrin IX (PpIX) to haem .

Biochemical Pathways

The chelation of metal ions by CP94 can affect several biochemical pathways. For example, the chelation of iron can inhibit the action of ferrochelatase, an enzyme that catalyzes the conversion of PpIX to haem . This inhibition can lead to increased accumulation of PpIX, a potent photosensitizer .

Pharmacokinetics

CP94 exhibits biexponential elimination from the blood, with an average systemic clearance of 1.5 liters/hr/kg and a mean terminal elimination half-life of 2.02 hours . The mean volume of distribution at steady state is 2.69 liters/kg . The oral bioavailability of CP94 is about 53%, and peak blood concentration occurs at about 0.5 hours after oral administration .

Result of Action

The chelation of iron by CP94 can lead to the accumulation of PpIX, which can be used in photodynamic therapy . Moreover, CP94 can form two phase II metabolites, the 3-O- and 4-O-glucuronides .

Action Environment

The action of CP94 can be influenced by various environmental factors. For instance, the presence of iron overload can increase the therapeutic safety margin of CP94 . Additionally, the efficacy of CP94 in inducing PpIX accumulation can be enhanced by the addition of CP94 to the drinking water . .

属性

IUPAC Name |

1,2-diethyl-3-hydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYFEESCIBNMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C=CN1CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151223 | |

| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115900-75-9 | |

| Record name | CP 94 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115900-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diethyl-3-hydroxypyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CGP-46700 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3PX21X7IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)

![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)